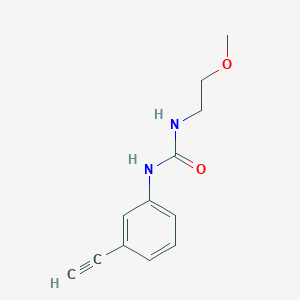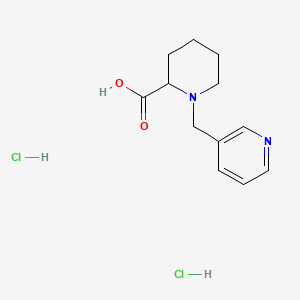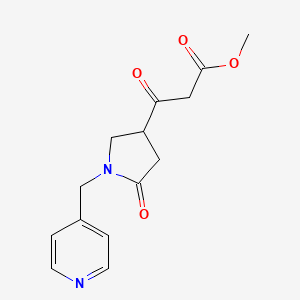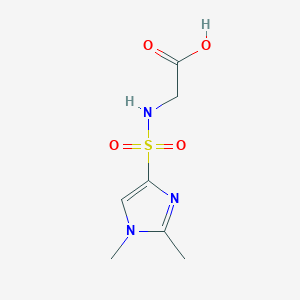
4-(Azetidin-3-yloxy)pyridine dihydrochloride
説明
4-(Azetidin-3-yloxy)pyridine dihydrochloride (4-AOPD) is a synthetic organic compound with a wide range of applications in the field of laboratory research. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used as a building block in the synthesis of organic compounds. 4-AOPD is a versatile compound that has been used in a variety of scientific research applications, including drug design and development, biochemical and physiological studies, and organic synthesis.
科学的研究の応用
Synthesis and Biological Activities
4-(Azetidin-3-yloxy)pyridine dihydrochloride is a chemical compound that belongs to the class of azetidinones, which are four-membered nitrogen-containing heterocycles. Azetidinones are synthesized through various methods, including cyclocondensation reactions involving Schiff’s bases and chloroacetyl chloride. These compounds, particularly 2-azetidinones, have shown potential as central nervous system (CNS) active agents due to their antidepressant and nootropic activities. For instance, certain azetidinone analogues have demonstrated significant antidepressant activity in pharmacological evaluations, highlighting the therapeutic potential of these compounds in developing safer and more potent CNS agents (Asha B. Thomas et al., 2016).
Chemical Reactivity and Transformations
Azetidines, including compounds like 4-(Azetidin-3-yloxy)pyridine dihydrochloride, are known for their thermal stability and ease of handling. They engage in reactions with electrophiles and nucleophiles, facilitating the synthesis of various amides, alkenes, and amines. The ring opening of azetidines can yield valuable cyclic products such as piperidines and pyrrolidines. Oxidation reactions of 3-hydroxyazetidines lead to azetidin-3-ones, showcasing the versatility of azetidines in chemical synthesis. These properties make azetidines and their derivatives, including azetidinones, important intermediates in the synthesis of beta-amino acids and other heterocyclic compounds, underscoring their significance in medicinal chemistry and drug discovery (G. S. Singh et al., 2008).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of azetidinone derivatives, including those structurally related to 4-(Azetidin-3-yloxy)pyridine dihydrochloride, have been explored in various studies. Some azetidinone analogues have shown promising results against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests that azetidinones could serve as a basis for the design and development of new antibacterial and antituberculosis drugs, offering a predictive approach to molecular studies for drug discovery (M. Chandrashekaraiah et al., 2014).
Antifungal Agents
Azetidinone derivatives, related to 4-(Azetidin-3-yloxy)pyridine dihydrochloride, have also been studied for their potential as antifungal agents. Certain pyridine derivatives with azetidinone structures have demonstrated significant antifungal activity, comparing favorably with reference drugs such as Fluconazole and Gieseofulvin. This indicates the potential of azetidinone compounds in contributing to the development of new antifungal medications, addressing the need for effective treatments against fungal infections (C. S. Rajput et al., 2011).
特性
IUPAC Name |
4-(azetidin-3-yloxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-3-9-4-2-7(1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXCDMYIFZRIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidin-3-yloxy)pyridine dihydrochloride | |
CAS RN |
1251922-58-3 | |
| Record name | 4-(azetidin-3-yloxy)pyridine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)
![2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid](/img/structure/B1531128.png)








![2,2,2-trifluoroethyl N-[3-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)phenyl]carbamate](/img/structure/B1531144.png)
![2,2,2-trifluoroethyl N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]carbamate](/img/structure/B1531145.png)

![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1531148.png)